molecular formula C118H176F3N31O37S2 B6295863 Amyloid Bri Protein (1-23) Trifluoroacetate CAS No. 717122-86-6

Amyloid Bri Protein (1-23) Trifluoroacetate

Cat. No.: B6295863
CAS No.: 717122-86-6
M. Wt: 2742.0 g/mol
InChI Key: KLAXZPCKFDMMMK-BKFULYPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Amyloid Beta (Aβ) Peptides in Amyloidogenesis Research

Amyloidogenesis is the process by which normally soluble proteins misfold and aggregate to form insoluble fibrils. nih.govbiophysics-reports.org In the context of Alzheimer's disease (AD), the primary protein component involved is the Amyloid Beta (Aβ) peptide. umich.edunih.gov Aβ peptides are generated through the sequential proteolytic cleavage of the Amyloid Precursor Protein (APP), a transmembrane protein, by enzymes known as β-secretase and γ-secretase. frontiersin.orgnih.gov This process, termed the amyloidogenic pathway, produces Aβ peptides of varying lengths, most commonly Aβ(1-40) and Aβ(1-42). umich.edunih.gov

The Aβ(1-42) variant is considered a key indicator in the progression of AD as it is more prone to aggregation and is the dominant species found within the senile plaques that are a pathological hallmark of the disease. umich.edupnas.org The "amyloid hypothesis" posits that the accumulation and deposition of Aβ peptides in the brain is a primary event in AD pathogenesis. frontiersin.org This accumulation initiates a cascade of events, including the formation of various Aβ assemblies ranging from small soluble oligomers to large, insoluble fibrils that constitute the core of amyloid plaques. nih.govfrontiersin.org While fibrils are the most prominent feature of plaques, a growing body of evidence suggests that soluble oligomeric intermediates are the most neurotoxic species. acs.orgnih.govnih.gov

Significance of N-Terminal Aβ Fragments in Understanding Amyloid Assembly Mechanisms

The Aβ peptide sequence is composed of distinct regions, and the N-terminal domain (residues 1-16) has been identified as a crucial modulator of the peptide's aggregation and biophysical properties. nih.govacs.org This region is hydrophilic and contains several charged amino acid residues that play a significant role in the early stages of aggregation and interaction with cellular membranes. nih.gov

Several key findings underscore the importance of the N-terminal domain:

Aggregation Rate and Stability: The N-terminal region directly influences the rate of amyloid formation and the stability of the resulting fibrils. nih.govresearchgate.net Studies have shown that mutations within this domain can dramatically alter aggregation kinetics. acs.orgnih.gov For instance, familial mutations linked to early-onset Alzheimer's disease, such as the A2V mutation, increase the hydrophobicity of the N-terminal region and accelerate aggregation. acs.org

Interaction with Membranes: The electrostatic interactions between the charged residues in the N-terminal domain and the surface of lipid membranes are critical for mediating the initial binding of Aβ to cells. nih.gov This interaction is thought to be a key step in Aβ-induced neurotoxicity.

Fibril Polymorphism: The N-terminal domain contributes to the structural diversity, or polymorphism, of Aβ fibrils. Even subtle changes in this region can lead to the formation of fibrils with different morphologies and stabilities. acs.org

pH-Dependent Aggregation: Research has demonstrated that the N-terminal region is involved in a "gain of function" mechanism at low pH, which enhances fibril stability and allows Aβ to polymerize at concentrations close to those found physiologically in the brain. nih.gov This is particularly relevant to cellular compartments like endosomes and lysosomes, which have a lower pH environment.

Rationale for Utilizing Amyloid Beta Protein (1-23) as a Model System in Biochemical and Biophysical Studies

Full-length Aβ peptides, particularly Aβ(1-42), are notoriously difficult to work with in vitro due to their high aggregation propensity and low solubility. To overcome these challenges, researchers often utilize shorter, more manageable fragments that retain key pathological features. Amyloid Beta Protein (1-23) is one such fragment that serves as an effective model system.

The rationale for its use is based on several factors:

Inclusion of Key Regions: The Aβ(1-23) sequence encompasses the entire N-terminal hydrophilic domain (residues 1-16) and a portion of the central hydrophobic core (residues 17-21). This hydrophobic segment is known to be critical for the formation of the cross-β-sheet structure characteristic of amyloid fibrils. mdpi.com

Reduced Aggregation Propensity: While still capable of forming amyloid-like structures, Aβ(1-23) generally exhibits slower aggregation kinetics compared to the full-length peptides, allowing for more controlled and reproducible experimental studies. mdpi.com

Improved Solubility and Handling: The smaller size and inclusion of the hydrophilic N-terminus make Aβ(1-23) easier to synthesize, purify, and handle in aqueous solutions, which is essential for a wide range of biochemical and biophysical assays.

Biochemical and biophysical techniques are essential for characterizing the aggregation process of peptides like Aβ(1-23). A combination of methods provides a comprehensive understanding of the structural transitions from monomers to mature fibrils. nih.govbiophysics-reports.org

Table 1: Biophysical Techniques for Amyloid Peptide Characterization

TechniqueInformation Provided
Thioflavin-T (ThT) Fluorescence Monitors the kinetics of fibril formation in real-time by detecting the presence of cross-β-sheet structures. nih.gov
Transmission Electron Microscopy (TEM) Provides direct visualization of the morphology and ultrastructure of aggregated species, including oligomers, protofibrils, and mature fibrils. biophysics-reports.org
Atomic Force Microscopy (AFM) Allows for high-resolution imaging of fibril morphology and can also be used to probe the mechanical properties of aggregates. nih.gov
Circular Dichroism (CD) Spectroscopy Determines the secondary structure composition (e.g., α-helix, β-sheet, random coil) of the peptide during the aggregation process. acs.org
Solid-State Nuclear Magnetic Resonance (ssNMR) Provides atomic-level structural details of the insoluble amyloid fibrils, revealing how the peptides are arranged within the fibril core. nih.gov

The study of Aβ(1-23) using these techniques provides valuable insights into the fundamental mechanisms of amyloid assembly, particularly the role of the N-terminal domain, which can be extrapolated to better understand the behavior of the full-length peptides in Alzheimer's disease.

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(4R,7S,13S,16S,19S,22S,25R,28S,31S,34S,37S,40S,43S,49S,52S,55R)-28-(4-aminobutyl)-31-(2-amino-2-oxoethyl)-25,37,52-tribenzyl-7,46-bis[(2S)-butan-2-yl]-43-(3-carbamimidamidopropyl)-16,34-bis(2-carboxyethyl)-4-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]-13-[(1R)-1-hydroxyethyl]-40-(1H-imidazol-5-ylmethyl)-22,49-dimethyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-heptadecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-heptadecazacyclohexapentacont-55-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C116H175N31O35S2.C2HF3O2/c1-13-58(7)90-112(178)131-70(34-26-42-124-116(121)122)98(164)136-77(47-67-50-123-55-125-67)104(170)134-76(46-66-31-22-17-23-32-66)103(169)130-71(36-39-87(155)156)99(165)137-78(48-84(119)151)105(171)129-69(33-24-25-41-117)97(163)133-74(44-64-27-18-15-19-28-64)101(167)127-61(10)94(160)144-89(57(5)6)111(177)132-72(37-40-88(157)158)100(166)147-92(63(12)150)114(180)139-73(43-56(3)4)107(173)146-91(59(8)14-2)113(179)143-83(110(176)141-81(52-149)115(181)182)54-184-183-53-82(109(175)135-75(45-65-29-20-16-21-30-65)102(168)128-62(11)95(161)145-90)142-106(172)79(49-85(120)152)138-108(174)80(51-148)140-93(159)60(9)126-96(162)68(118)35-38-86(153)154;3-2(4,5)1(6)7/h15-23,27-32,50,55-63,68-83,89-92,148-150H,13-14,24-26,33-49,51-54,117-118H2,1-12H3,(H2,119,151)(H2,120,152)(H,123,125)(H,126,162)(H,127,167)(H,128,168)(H,129,171)(H,130,169)(H,131,178)(H,132,177)(H,133,163)(H,134,170)(H,135,175)(H,136,164)(H,137,165)(H,138,174)(H,139,180)(H,140,159)(H,141,176)(H,142,172)(H,143,179)(H,144,160)(H,145,161)(H,146,173)(H,147,166)(H,153,154)(H,155,156)(H,157,158)(H,181,182)(H4,121,122,124);(H,6,7)/t58-,59-,60-,61-,62-,63+,68-,69-,70-,71-,72-,73?,74+,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-,90?,91-,92-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAXZPCKFDMMMK-BKFULYPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C)CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)C(=O)NC(CO)C(=O)O)C(C)CC)CC(C)C)C(C)O)CCC(=O)O)C(C)C)C)CC3=CC=CC=C3)CCCCN)CC(=O)N)CCC(=O)O)CC4=CC=CC=C4)CC5=CN=CN5)CCCNC(=N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N1)CC(C)C)[C@@H](C)O)CCC(=O)O)C(C)C)C)CC2=CC=CC=C2)CCCCN)CC(=O)N)CCC(=O)O)CC3=CC=CC=C3)CC4=CN=CN4)CCCNC(=N)N)[C@@H](C)CC)C)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)C(=O)N[C@@H](CO)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C118H176F3N31O37S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2742.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Conformational Studies of Amyloid Beta Protein 1 23 Trifluoroacetate

Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Secondary and Tertiary Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. nih.govresearchgate.net For peptides like ABri(1-23), solution-state NMR can provide detailed insights into backbone and side-chain conformations, dynamics, and interactions. The process involves measuring parameters such as nuclear Overhauser effects (NOEs), which provide distance restraints between protons, J-couplings, which give information on dihedral angles, and chemical shifts, which are sensitive to the local chemical environment and secondary structure.

While NMR is a primary tool for such studies, specific high-resolution NMR structural data for the monomeric ABri(1-23) peptide is not extensively detailed in published literature. ovid.comnih.gov Conformational studies of amyloidogenic peptides are often complicated by their propensity to aggregate in aqueous solutions. nih.gov To overcome this, researchers frequently employ membrane-mimicking environments, such as detergent micelles or aqueous solutions of fluorinated alcohols like trifluoroethanol (TFE), to stabilize monomeric, often helical, conformations for structural analysis. nih.govcase.edu For example, NMR studies of the Alzheimer's-related amyloid-β peptide in such environments have successfully elucidated helical structures that are believed to be important intermediates in the aggregation pathway. nih.govcase.edu Similar approaches would be necessary to define the detailed tertiary structure of ABri(1-23) and understand its resistance to pathogenic aggregation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content Analysis

Circular Dichroism (CD) spectroscopy is a widely used method to investigate the secondary structure of peptides and proteins in solution. units.itwisc.edu The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. The resulting CD spectrum in the far-UV region (190-250 nm) is highly sensitive to the peptide's secondary structure content.

Spectroscopic studies have demonstrated a key difference between the non-pathogenic ABri(1-23) and its longer, disease-associated counterpart. Investigations using CD spectroscopy revealed that the wild-type ABri(1-23) peptide shows a spectrum characteristic of a predominantly random or irregular structure across all tested pH values. scispace.com This is typically indicated by a single strong negative band below 200 nm (minimum observed at 203 nm for ABri(1-23)). scispace.comunits.it In stark contrast, the pathogenic ABri peptide shows a clear propensity to adopt a β-sheet conformation, which is the hallmark of amyloid fibrils. scispace.comhbku.edu.qa This structural stability in a disordered state appears to be a key factor in the non-amyloidogenic nature of the wild-type fragment. researchgate.netnih.gov

Secondary StructureCharacteristic CD Spectral Features (Wavelength, nm)
α-HelixPositive maximum (~190-195 nm) and two negative minima (~208 nm and ~222 nm)
β-SheetNegative minimum (~217-218 nm) and a positive maximum (~195-197 nm)
Random Coil / IrregularStrong negative minimum (below 200 nm)

This table summarizes the characteristic spectral features for common protein secondary structures as measured by Circular Dichroism spectroscopy. units.it

Spectroscopic Investigations of Helix-to-Sheet Transitions

The conformational conversion of soluble, often α-helical or random coil, protein structures into insoluble β-sheet-rich amyloid fibrils is a central event in amyloid diseases. nih.govaps.org This transition can be monitored using various spectroscopic techniques, including CD and Fourier-transform infrared (FTIR) spectroscopy, which track changes in the peptide backbone conformation. nih.govresearchgate.net

For many amyloidogenic peptides, this transition can be induced by changes in environmental conditions such as pH, temperature, or the presence of co-solvents. aps.org However, studies on peptides derived from the BRI gene indicate that the wild-type ABri(1-23) is conformationally stable and does not readily undergo a transition to a β-sheet structure under conditions where the pathogenic ABri peptide readily aggregates. researchgate.netnih.gov This resistance to conformational change is a critical distinction. While the pathogenic ABri peptide transitions from a random coil to a β-sheet structure with changes in pH, the wild-type ABri(1-23) maintains its random coil conformation, highlighting that the C-terminal extension in the pathogenic version is crucial for the β-sheet formation and subsequent fibrillization. nih.govscispace.com

Influence of Environmental Factors on Conformation

pH Effects on Conformational Landscape

The pH of the solution is a critical environmental factor that can dramatically influence the conformational landscape of a peptide by altering the protonation state of its ionizable amino acid side chains (e.g., glutamic acid, histidine, arginine) and terminal groups. nih.govbiorxiv.org These changes in charge distribution affect electrostatic interactions, which can either stabilize or destabilize specific conformations and aggregation states.

For the pathogenic 34-residue ABri peptide, pH has a profound effect. In acidic conditions (pH 3.1-4.3), the peptide is predominantly monomeric and adopts a random structure. nih.gov At neutral pH (7.1-7.3), it has limited solubility and forms amorphous aggregates with a high β-sheet content, while at a slightly acidic pH of 4.9, it efficiently forms mature amyloid fibrils. nih.gov

In contrast, the wild-type ABri(1-23) peptide demonstrates remarkable conformational stability across different pH environments. CD spectroscopy studies show that it retains its characteristic random structure at all pH values tested, from acidic to basic conditions. scispace.com This finding underscores that the intrinsic properties of the ABri(1-23) sequence favor a disordered state and resist the pH-triggered conformational changes that lead to aggregation in the pathogenic variant.

PeptideAcidic pH (~4.3)Slightly Acidic pH (~4.9 - 5.6)Neutral pH (~7.2)
ABri(1-23) (Wild-Type)Random CoilRandom CoilRandom Coil
ABri (1-34) (Pathogenic)Random Coil (Monomeric)β-Sheet (Protofibrils/Fibrils)β-Sheet (Amorphous Aggregates)

This table provides a comparative summary of the pH-dependent conformational states of the wild-type ABri(1-23) peptide versus the pathogenic 34-residue ABri peptide, based on findings from CD spectroscopy and microscopy. scispace.comnih.gov

Solvent Effects on Secondary Structure Stability

The solvent environment plays a crucial role in modulating the secondary structure of peptides. figshare.comnih.gov The stability of specific conformations like α-helices and β-sheets is highly dependent on the interplay between intra-peptide hydrogen bonds and the interactions between the peptide backbone and solvent molecules. aps.org

Trifluoroacetic acid (TFA), which is used in the synthesis and purification of ABri(1-23) trifluoroacetate (B77799), is a strong disaggregating agent. researchgate.netacs.org It effectively solubilizes amyloidogenic peptides by disrupting intermolecular interactions, typically rendering the peptide in a monomeric, random coil state, which is ideal for initiating controlled folding and aggregation studies. nih.govresearchgate.net

Other solvents can induce specific secondary structures. Fluorinated alcohols like TFE and hexafluoroisopropanol (HFIP) are known to promote α-helical conformations in many amyloid peptides by stabilizing intra-backbone hydrogen bonds. researchgate.netnih.gov In contrast, polar solvents like water or dimethylsulfoxide (DMSO) can favor either random coil or β-sheet structures, depending on the specific peptide sequence and concentration. aps.org The stability of the ABri(1-23) peptide as a random coil in aqueous buffers suggests that its interactions with water are more favorable than the formation of ordered intramolecular hydrogen-bonded structures. scispace.com

Solvent/Co-solventGeneral Effect on Amyloid Peptide Conformation
Aqueous Buffer (e.g., Phosphate (B84403), Tris)Favors random coil or β-sheet structures, depending on sequence and pH.
Trifluoroacetic Acid (TFA)Strongly disaggregating; promotes a monomeric, random coil state.
Trifluoroethanol (TFE) / Hexafluoroisopropanol (HFIP)Promotes α-helical structures by stabilizing intramolecular hydrogen bonds.
Dimethylsulfoxide (DMSO)Can disaggregate peptides and favors random coil or β-sheet structures depending on concentration.

This table summarizes the general effects of different solvents on the secondary structure of amyloidogenic peptides. researchgate.netnih.govaps.org

Lack of Specific Research Data on Temperature-Dependent Transitions of Amyloid Bri Protein (1-23)

Following a comprehensive search of available scientific literature, it has been determined that there are no specific research articles or publicly accessible data focusing on the temperature-dependent conformational transitions of the Amyloid Bri Protein (1-23) fragment. While research exists on the broader Amyloid Bri (ABri) peptide and its aggregation properties, these studies have primarily focused on factors such as pH and peptide concentration as drivers of conformational change.

One study noted that the circular dichroism spectra of a related ABri peptide were nearly identical at 22°C and 40°C, leading the researchers to conclude that temperature was not a significant factor under the conditions of their investigation. However, this does not constitute a systematic study of temperature-dependent transitions. In contrast, extensive research into the temperature-induced conformational changes of the Amyloid Beta (Aβ) peptide, associated with Alzheimer's disease, is available, but these findings cannot be extrapolated to the distinct Amyloid Bri peptide.

Consequently, due to the absence of specific, detailed research findings and the data required to construct an informative data table on this particular subject, it is not possible to generate the article section as requested in the prompt. The scientific community has not yet published focused research on the thermal denaturation or temperature-induced structural changes of the Amyloid Bri Protein (1-23) Trifluoroacetate.

Aggregation and Assembly Mechanisms of Amyloid Beta Protein 1 23 in Research Models

Kinetics of Oligomerization and Fibrillogenesis for N-Terminal Fragments

The process by which monomeric amyloid-beta peptides self-assemble into larger, ordered structures is a complex kinetic process. For N-terminal fragments such as Aβ(1-23), this process involves the formation of initial, smaller aggregates known as oligomers, which can then proceed to form larger fibrils.

The aggregation of Aβ(1-23) follows a nucleation-dependent polymerization model. This process is characterized by two main phases: a lag phase (nucleation) and a subsequent rapid growth phase (elongation). During the nucleation phase, monomeric Aβ(1-23) peptides undergo a conformational change and associate to form an unstable nucleus. This is a thermodynamically unfavorable and rate-limiting step. Once a stable nucleus is formed, the elongation phase begins, which is a much more rapid process involving the sequential addition of monomers to the ends of the growing fibril. nih.govpnas.org

The kinetics of this process can be modeled to understand the rates of both nucleation and elongation. pnas.org For amyloid peptides in general, the lag phase can be circumvented by the addition of pre-formed fibril "seeds," which provide a template for the rapid elongation by monomer addition. nih.gov

For Aβ peptides, it has been observed that above a certain critical concentration, the initial rate of elongation and the final size of the fibrils can become independent of the initial peptide concentration. nih.gov Below this critical concentration, the elongation rate is typically proportional to the peptide concentration. nih.gov Studies on Aβ(1-23) have shown that its aggregation rate, as monitored by Thioflavin T fluorescence, is accelerated at stronger ionic strengths, which can be influenced by the peptide concentration and the composition of the buffer solution. researchgate.net

ParameterEffect of Increased Aβ(1-23) ConcentrationUnderlying Rationale
Lag Phase DurationDecreasesIncreased probability of intermolecular collisions and nucleus formation.
Elongation RateIncreases (up to a saturation point)Greater availability of monomers for addition to fibril ends.
Overall Aggregation RateIncreasesCombined effect of shortened lag phase and faster elongation.

Characterization of Aggregate Morphology and Polymorphism

The aggregates formed by Aβ(1-23) can exhibit a range of morphologies, a phenomenon known as polymorphism. The specific morphology can be influenced by various experimental conditions such as pH, temperature, and ionic strength.

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful techniques used to visualize the morphology of Aβ aggregates at the nanoscale. TEM provides high-resolution two-dimensional images of the fibrillar structures, revealing details about their width, length, and any helical twisting. nih.gov AFM can provide three-dimensional topographical information, allowing for the measurement of the height and shape of individual oligomers and fibrils. nih.govpnas.org

For amyloid peptides, these techniques have revealed a variety of aggregate species, including spherical oligomers, curvilinear protofibrils, and mature, unbranched fibrils that can be several micrometers in length. nih.govpnas.org While specific high-resolution images solely for Aβ(1-23) are not as prevalent as for full-length Aβ, the general morphologies are expected to be similar, consisting of oligomeric precursors and eventual fibrillar structures.

Spectroscopic techniques are widely used to monitor the kinetics of amyloid formation in real-time. Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. mdpi.comnih.govroyalsocietypublishing.org This property makes it an excellent probe for tracking the progress of fibrillogenesis.

The typical ThT fluorescence assay shows a sigmoidal curve over time, corresponding to the lag phase (low fluorescence), the elongation phase (rapid increase in fluorescence), and a plateau phase where the reaction has reached equilibrium. nih.govroyalsocietypublishing.org Studies on Aβ(1-23) have utilized ThT fluorescence to demonstrate that stronger ionic strength accelerates the aggregation rate of the peptide. researchgate.net It is important to note that the fluorescence intensity of ThT can be influenced by the specific polymorphic form of the amyloid fibrils. mdpi.comtandfonline.com

Aggregation PhaseThioflavin T Fluorescence IntensityStructural Correlate
Lag Phase (Nucleation)LowPredominantly monomeric and small, non-fibrillar oligomers.
Growth Phase (Elongation)Rapidly IncreasingFormation and growth of cross-β-sheet rich fibrils.
Plateau PhaseHigh and StableEquilibrium reached with a high concentration of mature fibrils.

Role of Specific Residues in N-Terminal Region in Aggregation Propensity

The amino acid sequence of the N-terminal region of amyloid-beta plays a crucial role in modulating its aggregation propensity. Specific residues within the (1-23) sequence are known to be involved in key interactions that drive the self-assembly process.

Furthermore, the central hydrophobic region of Aβ, which includes residues within the (1-23) fragment, is critical for initiating aggregation. nih.gov Aromatic residues, such as the two phenylalanine residues at positions 19 and 20, are thought to play a significant role in the self-assembly process through aromatic stacking interactions. nih.gov The substitution of key residues in this region can significantly impact the rate and mechanism of aggregation. nih.gov For example, the substitution of Lys16 to Alanine has been shown to dramatically reduce the toxicity of Aβ, highlighting the importance of this specific residue. researchgate.net

Interactions of Amyloid Beta Protein 1 23 with Biological and Synthetic Systems in Research Contexts

Peptide-Membrane Interactions in Model Systems

While direct experimental studies on the interaction of Amyloid Bri Protein (1-23) with model membranes are not extensively detailed in the available research, the behavior of other amyloidogenic peptides provides a framework for understanding its likely mechanisms of interaction. Amyloid proteins, in general, are known to interact with and disrupt cell membranes, a process considered a key factor in their cytotoxicity. nih.govmdpi.comresearchgate.net This interaction is driven by a combination of electrostatic and hydrophobic forces and can be significantly influenced by the composition of the lipid bilayer. nih.govnih.gov

The binding of amyloid peptides to lipid bilayers is a critical initiating step in membrane-associated pathology. nih.gov These interactions are typically governed by two main types of forces:

Electrostatic Interactions : Amphiphilic peptides like amyloids often possess charged residues. nih.gov The initial attraction to a membrane surface is frequently dominated by electrostatic forces between positively charged amino acid residues on the peptide and negatively charged components of the lipid bilayer, such as the phosphate (B84403) moieties of lipid head groups. nih.govnih.gov This attraction is generally stronger for anionic bilayers compared to zwitterionic ones. nih.gov

Hydrophobic Interactions : Following the initial electrostatic attraction, hydrophobic forces drive the insertion of nonpolar residues of the peptide into the hydrophobic core of the bilayer. nih.gov This burial of nonpolar regions strengthens the binding and can induce conformational changes in the peptide. nih.gov

This two-step process of adsorption followed by insertion or penetration is a common theme in the interaction of amyloid peptides with model membranes. mdpi.commdpi.com The membrane surface itself can act as a catalyst, increasing the local concentration of the peptide and facilitating its aggregation. mdpi.comnih.gov

The specific lipid composition of a membrane plays a pivotal role in modulating its interaction with amyloid peptides. nih.govmdpi.com Different lipids can influence the peptide's binding affinity, conformational changes, and aggregation kinetics. nih.govfrontiersin.org

Cholesterol : This integral membrane component is known to affect membrane fluidity and organization. Studies on Amyloid-β (Aβ) peptide have shown that the cholesterol content of a bilayer can significantly impact the peptide's ability to disrupt the membrane and form fibrils on its surface. frontiersin.org Cholesterol depletion was found to inhibit the perturbation of the bilayer structure by Aβ(1-40). frontiersin.org

Gangliosides : These complex lipids, which contain sialic acid residues, create a net negative charge on the membrane surface. The ganglioside GM1, in particular, has been identified as a key factor in inducing conformational changes and aggregation in Aβ. mdpi.com The presence of negatively charged lipids can enhance the electrostatic attraction of the peptide to the membrane, promoting its aggregation. mdpi.com

While these findings are primarily from studies on Aβ, the fundamental principles of how membrane charge and fluidity affect peptide interaction suggest that the conformation and aggregation of Amyloid Bri Protein (1-23) would also be sensitive to the presence of these and other lipids in model membrane systems. nih.govnih.gov

Once bound to the membrane, amyloid peptides can disrupt its integrity through several proposed mechanisms, leading to cellular dysfunction. nih.govfrontiersin.org

Pore Formation : One of the most cited mechanisms is the formation of pores or ion channels within the membrane. mdpi.commdpi.comfrontiersin.org These pores can disrupt ion homeostasis, leading to cytotoxic effects. mdpi.com

Detergent-like Effect : The amphiphilic nature of amyloid peptides can lead them to act like detergents, extracting lipid molecules from the bilayer. mdpi.comfrontiersin.org This can cause membrane thinning and the formation of non-specific holes, compromising the membrane's barrier function. frontiersin.org

Membrane Thinning : The insertion of peptides into the lipid bilayer can alter its physical properties, leading to scenarios like membrane thinning and increased leakage. frontiersin.org

In addition to direct lipid interactions, amyloid oligomers can also interact with membrane-associated proteins. For example, the cellular prion protein (PrPC) has been identified as a high-affinity receptor for Aβ oligomers, mediating downstream toxic signaling without the oligomer needing to cross the membrane. mdpi.com

Interaction with Metal Ions

Dysregulation of metal ion homeostasis is strongly implicated in the pathology of several neurodegenerative diseases. nih.govresearchgate.net Metal ions can directly interact with amyloid peptides, influencing their structure and aggregation pathways. nih.govnih.gov The Amyloid Bri Protein (1-23), also known as Bri2-23, has been shown to interact specifically with certain metal ions, which profoundly alters its biophysical properties. oup.comnih.gov

The sequence of Bri2-23 contains several residues that can potentially bind metal ions, including cysteine (Cys), histidine (His), and glutamic acid (Glu). oup.com Research has highlighted the crucial role of the two cysteine residues at positions 5 and 22. These residues are likely to bind soft metal ions like Cu(I). oup.comnih.gov

Studies using Hg(II) and Ag(I) as spectroscopic probes for Cu(I) have provided specific details on the binding stoichiometry. oup.comnih.gov

The addition of up to 0.5 molar equivalents of Hg(II) to the Bri2-23 peptide results in the formation of a two-coordinated HgS2 structure, indicating that one mercury ion bridges the two thiolates of the cysteine residues from two different peptide molecules. oup.comnih.gov

This specific binding stoichiometry is a key determinant of the subsequent conformational changes and aggregation behavior of the peptide.

The interaction with metal ions acts as a switch, transforming the Bri2-23 peptide from a benign, unstructured monomer into an aggregation-prone form. oup.comnih.gov

Conformational Change : In its free form, the Bri2-23 peptide is inherently unstructured or in a random coil conformation. oup.comnih.gov However, the binding of soft metal ions like Ag(I) and Hg(II) induces a significant conformational transition, leading to the formation of β-sheet structures. oup.comnih.gov

Induction of Aggregation : While the free peptide shows no aggregation over a 24-hour period, the presence of metal ions at specific stoichiometries promotes aggregation. nih.gov Thioflavin T (ThT) fluorescence studies show that adding more than 0.7 molar equivalents of Ag(I) or Hg(II) leads to a notable increase in fluorescence, which is indicative of the formation of amyloid-like aggregates rich in β-sheets. nih.gov

This metal-induced transition from a soluble, random coil state to an aggregated β-sheet structure is a critical finding, suggesting that metal ion dyshomeostasis could be a key trigger in the pathogenic aggregation of the Amyloid Bri peptide. oup.com

The table below summarizes the research findings on the effects of metal ion stoichiometry on the conformation and aggregation of Amyloid Bri Protein (1-23).

Metal Ion Equivalent (to peptide)Dominant Metal-Peptide StructurePeptide ConformationAggregation State
0UnboundRandom Coil / UnstructuredNo aggregation
Up to 0.5Two-coordinated HgS2 complexβ-sheet formationNo significant aggregation
0.5 to 0.7Equilibrium between structural analoguesβ-sheet structureOnset of aggregation
> 0.7Not specifiedNot specifiedAggregation with significant β-sheet content

Data synthesized from studies using Hg(II) and Ag(I) as probes. oup.comnih.gov

Interactions with Other Biomolecules in Model Systems

In vitro studies provide a foundational understanding of the direct molecular interactions of Amyloid Bri Protein (1-23). These model systems allow for the characterization of binding partners and the kinetics of these interactions without the complexities of a cellular or in vivo environment.

Protein-Protein Interactions in vitro

Research has identified specific proteins that directly bind to the Amyloid Bri Protein (1-23) sequence, suggesting potential roles in its biological activity and clearance.

Interaction with Clusterin: Ligand affinity chromatography, followed by Western blot and amino acid sequence analyses, has unequivocally identified clusterin as a primary binding protein for BRI2-derived amyloid peptides in plasma. nih.govnih.govthebiogrid.org Further investigation using ELISA demonstrated a specific and saturable binding of clusterin to both the full-length amyloid Bri (ABri) peptide and its pathogenic counterpart, amyloid Dan (ADan). nih.govnih.gov The binding affinity is in the low nanomolar range, comparable to the well-documented interaction between clusterin and the Alzheimer's-associated amyloid-β (Aβ) peptide. nih.govnih.govresearchgate.net

Crucially, the binding site for clusterin has been mapped to the common N-terminal region of these peptides, which encompasses the Amyloid Bri Protein (1-23) sequence, also referred to as p23. nih.gov Studies have shown that clusterin can bind to this p23 fragment, which suggests that the interaction can occur with monomeric forms of the peptide. nih.gov This interaction is significant as clusterin, a known molecular chaperone, has been shown to modulate the aggregation and fibrillization properties of the full-length ABri peptide in thioflavin T binding assays. nih.govnih.gov

Binding Affinity of Clusterin with BRI2-Derived Amyloid Peptides

PeptideBinding Affinity (Kd)MethodReference
Amyloid Bri (ABri)Low nanomolar rangeELISA nih.govnih.gov
Amyloid Dan (ADan)Low nanomolar rangeELISA nih.govnih.gov

Interaction with Bri2 BRICHOS Domain: The BRICHOS domain is a chaperone domain of approximately 100 amino acids found within the BRI2 protein itself, as well as in other proteins. nih.govdiva-portal.org In vitro experiments have demonstrated that the BRICHOS domain can bind to amyloidogenic peptides. nih.gov Specifically, the Bri2 BRICHOS domain has been shown to bind to the Amyloid Bri Protein (1-23) peptide (also known as Bri23). mdpi.com This interaction is thought to play a role in preventing the aggregation of the peptide. mdpi.com This suggests an intramolecular regulatory mechanism where a domain of the precursor protein acts as a chaperone for a proteolytically released fragment. nih.gov

Peptide-Ligand Interactions

The study of interactions between Amyloid Bri Protein (1-23) and smaller, non-protein ligands is a developing area of research. While extensive research has been conducted to identify small-molecule ligands that bind to other amyloidogenic peptides like Aβ, specific studies detailing high-affinity ligands for the Amyloid Bri Protein (1-23) sequence are not prominently documented in current scientific literature. nih.govpharmakure.comresearchgate.net The discovery of such ligands would be valuable for developing research tools to probe the structure and function of the peptide.

Advanced Methodologies for Amyloid Beta Protein 1 23 Research

High-Resolution Structural Biology Techniques

Determining the three-dimensional atomic structure of amyloid fibrils is crucial for understanding their stability and pathological activity. Because these aggregates are insoluble and non-crystalline, they are not amenable to traditional methods like X-ray crystallography of single crystals. Therefore, specialized techniques are required.

Solid-State NMR (ssNMR) for Fibril Structure Determination

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique capable of providing detailed atomic-level structural information on insoluble and non-crystalline materials like amyloid fibrils. nih.govnih.gov By measuring the magnetic properties of atomic nuclei (such as ¹³C and ¹⁵N) within a solid sample, ssNMR can determine interatomic distances, backbone and side-chain torsion angles, and identify molecular contacts. researchgate.net This information is used to build detailed molecular models of the peptide's conformation within the fibril and how individual molecules stack to form the aggregate. nih.govresearchgate.net

Key ssNMR experiments can reveal the core structure of the fibril, differentiate between parallel and antiparallel β-sheet arrangements, and identify whether the peptides are in-register (stacked directly on top of one another). nih.gov While ssNMR has been extensively used to characterize a wide range of amyloid fibrils, specific high-resolution structural data for fibrils formed from the Amyloid Bri Protein (1-23) fragment using this technique are not widely available in published literature. However, the methodology remains a primary tool for any future atomic-level investigation of ABri fibril structure.

Table 1: Information Obtainable from ssNMR for Amyloid Fibril Analysis
Structural InformationssNMR Measurement PrincipleRelevance to ABri (1-23) Fibril Structure
Secondary StructureChemical shifts of backbone atoms (¹³Cα, ¹³C', ¹⁵N) are sensitive to local conformation (β-sheet, turn, coil).Identifies which residues of the ABri (1-23) peptide form the stable β-sheet core of the fibril.
Supramolecular ArrangementIntermolecular dipolar couplings between isotopic labels on different peptides measure proximity.Determines if ABri (1-23) peptides arrange in a parallel or antiparallel fashion and whether they are in-register.
Side-Chain PackingThrough-space correlation experiments (e.g., ¹³C-¹³C) identify close contacts between amino acid side chains.Reveals how the side chains of ABri (1-23) peptides interdigitate to form a stable, dry interface, known as a steric zipper.
PolymorphismDistinct sets of chemical shifts indicate the presence of multiple, stable fibril structures from the same peptide. nih.govCan determine if ABri (1-23) forms more than one type of fibril structure under given conditions.

Cryo-Electron Microscopy (Cryo-EM) and Cryo-Electron Tomography (CryoET)

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology by enabling the visualization of biomolecules in a near-native, frozen-hydrated state. nih.gov For amyloid research, single-particle Cryo-EM can be used to determine the high-resolution three-dimensional structure of amyloid fibrils. nih.gov The technique involves flash-freezing a suspension of fibrils and imaging them with an electron microscope. wiley.com Thousands of 2D images of fibril segments are then computationally combined to reconstruct a 3D density map, into which an atomic model can be built. umassmed.edu

Cryo-Electron Tomography (CryoET) extends this capability by imaging the sample as it is tilted, allowing for the reconstruction of 3D volumes of unique, non-uniform structures. nih.govyoutube.com This is particularly valuable for studying the broader context of amyloid aggregation, such as the interaction of fibrils with membranes or the architecture of amyloid plaques within a cellular environment. biorxiv.org

While Cryo-EM has been successfully applied to determine the structures of many amyloid filaments, including those extracted from human brain tissue, specific high-resolution Cryo-EM structures of fibrils formed from the Amyloid Bri Protein (1-23) fragment are not yet prevalent in the scientific literature. nih.govyoutube.com

Computational and Theoretical Approaches

Computational methods complement experimental techniques by providing dynamic insights into the processes of peptide folding, aggregation, and interaction that are often difficult to capture in the lab.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. nih.govdrexel.edu By solving Newton's equations of motion for a system of particles, MD simulations can provide an atomic-level view of protein conformational changes, folding pathways, and the self-assembly process leading to aggregation. nih.gov

For a peptide like ABri (1-23), MD simulations can be used to:

Explore Early Aggregation: Simulate how multiple peptide monomers interact in solution to form initial oligomers.

Analyze Conformational Stability: Assess the stability of different fibril structures and identify the key interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) that maintain the fibril's integrity. nih.gov

Study Peptide-Membrane Interactions: Model how ABri (1-23) monomers or oligomers interact with and potentially disrupt cell membranes, a proposed mechanism of amyloid toxicity.

Although MD simulations are a cornerstone of amyloid research, specific studies focusing exclusively on the conformational dynamics and aggregation of the Amyloid Bri Protein (1-23) fragment are limited.

Table 2: Applications of Molecular Dynamics Simulations in ABri (1-23) Research
Research QuestionMD Simulation ApproachPotential Insights for ABri (1-23)
Monomer FoldingSimulations of a single ABri (1-23) peptide in explicit solvent.Characterizes the peptide's intrinsic conformational preferences and whether it adopts aggregation-prone structures.
Dimer and Oligomer FormationSimulations of multiple ABri (1-23) peptides to observe self-assembly. rsc.orgIdentifies the initial contact points and structural changes that lead to the formation of small, potentially toxic, oligomers.
Fibril StabilitySimulations of a pre-built model of an ABri (1-23) fibril.Assesses the structural stability of the fibril and the dynamics of its constituent peptides.
Interaction with InhibitorsSimulations of ABri (1-23) with potential therapeutic molecules.Provides a mechanism-based understanding of how inhibitor molecules might prevent aggregation.

Machine Learning Approaches in Peptide Folding and Aggregation Prediction

Machine learning (ML), a subset of artificial intelligence, utilizes algorithms to identify patterns in large datasets. nih.gov In the context of amyloid research, ML models can be trained on known sequences of amyloidogenic and non-amyloidogenic peptides to predict the aggregation propensity of a new sequence. researchgate.netuab.cat These models analyze various physicochemical properties derived from the amino acid sequence, such as hydrophobicity, charge, and secondary structure propensity, to generate a prediction score. nih.gov

More advanced deep learning models, such as those inspired by AlphaFold, are also being adapted to predict the three-dimensional structures of amyloid fibrils. nih.govyoutube.com For the Amyloid Bri Protein (1-23), ML algorithms could be used to:

Predict its intrinsic aggregation propensity based on its amino acid sequence.

Identify specific "hot spots" or aggregation-prone regions within the peptide sequence.

Generate structural models of ABri (1-23) fibrils that can be tested and refined with experimental data. nih.gov

The application of specialized ML tools for predicting the specific aggregation behavior of the ABri (1-23) peptide has not been extensively documented, but general prediction algorithms can be readily applied to its sequence.

Kinetic Modeling of Aggregation Processes

The aggregation of amyloid proteins is a complex process that typically follows a sigmoidal curve, characterized by a lag phase (nucleation), a rapid growth phase (elongation), and a final plateau. nih.gov Kinetic modeling uses mathematical equations to describe these different phases and extract rate constants for the underlying molecular events, such as primary nucleation, fibril elongation, and secondary nucleation. nih.govmdpi.com

By fitting experimental aggregation data (often from fluorescence assays using dyes like Thioflavin T) to these kinetic models, researchers can gain quantitative insights into the aggregation mechanism. cam.ac.uk This approach can be used to understand how factors like peptide concentration, mutations, or the presence of inhibitors affect the speed and pathway of fibril formation. nih.govnih.gov While the general principles of amyloid kinetics are well-established, detailed kinetic modeling of Amyloid Bri Protein (1-23) aggregation is an area that requires further specific investigation. uzh.chnih.gov

Amyloid Beta Protein 1 23 As a Research Tool and Model System

Utility in Studying N-Terminal Domain Contribution to Amyloid Pathology

The N-terminal region of the Amyloid Beta (Aβ) peptide is pivotal in modulating its aggregation, neurotoxicity, and interaction with other molecules, and the Aβ(1-23) fragment provides a focused model to investigate these contributions. acs.orgnih.gov The N-terminal domain is known to influence the structure and toxicity of Aβ oligomers. nih.gov Studies have demonstrated that this region is essential for the formation of secondary structures, the dynamics of amyloid fibrillation, and the resulting neurotoxicity. acs.orgnih.gov

Research has shown that truncated Aβ fragments, including Aβ(1-23), can rapidly seed and form stable, low-molecular-weight oligomeric assemblies. biorxiv.org This characteristic makes the Aβ(1-23) fragment a valuable tool for studying the initial seeding events that are critical to the amyloid cascade. By isolating this N-terminal portion, researchers can dissect the specific roles of residues within this domain in initiating and propagating amyloid aggregation. Furthermore, the Aβ N-terminal region is implicated in mediating interactions with various receptors and other proteins, and Aβ(1-23) can be employed to study these binding events without the confounding influence of the C-terminal domain. acs.org

Mutations within the N-terminal region of Aβ have been shown to significantly alter the amyloid fibrillation process. nih.gov The use of fragments like Aβ(1-23) allows for detailed biophysical characterization of how specific amino acid changes in this domain affect conformational transitions, such as the shift from α-helical to β-sheet structures, which is a key step in amyloid fibril formation. mdpi.com These studies are crucial for understanding the fundamental mechanisms by which the N-terminal domain governs the pathological transformation of the Aβ peptide.

Table 1: Investigated Aspects of N-Terminal Domain Contribution Using Aβ Fragments

Research FocusKey Findings Related to N-Terminal DomainRelevance of Aβ(1-23) Fragment
Fibrillation Dynamics The N-terminal region plays a vital role in shaping amyloid fibrillation dynamics. acs.orgnih.govAllows for the isolated study of how this domain initiates and modulates the early stages of fibril formation.
Secondary Structure Mutations in the N-terminal domain can alter the secondary structure composition of Aβ assemblies. nih.govEnables detailed analysis of conformational changes within the N-terminal sequence and their impact on the propensity to form β-sheet structures.
Neurotoxicity The N-terminal domain influences the neurotoxicity of Aβ oligomers. nih.govProvides a model to assess the direct toxic effects of the N-terminal region on neuronal cells.
Seeding and Oligomerization Truncated N-terminal fragments can rapidly seed to form stable low-molecular-weight oligomers. biorxiv.orgServes as a tool to study the initial nucleation events in amyloid aggregation.
Molecular Interactions The N-terminal domain is involved in binding to various receptors and other proteins. acs.orgCan be used to investigate specific protein-protein interactions involving this domain without interference from the C-terminal portion.

Application in Developing and Testing Amyloid Modulators in vitro

The Aβ(1-23) fragment serves as a critical tool in the development and in vitro screening of therapeutic agents designed to modulate amyloid aggregation and toxicity. nih.govfrontiersin.org One promising therapeutic approach is the use of inhibitors to block the Aβ peptide aggregation process. nih.gov Peptides that share sequence similarity with the hydrophobic domains of Aβ, including the region encompassed by residues 11-23, have been designed to decrease the formation of amyloid fibrils. nih.gov This highlights the utility of the Aβ(1-23) fragment as a template and target for such inhibitory peptides.

In vitro assays are essential for the initial screening and characterization of potential amyloid modulators. aip.org Techniques such as Thioflavin-T (ThT) fluorescence assays are commonly used to monitor the kinetics of amyloid fibril formation. researchgate.net The Aβ(1-23) fragment can be employed in these assays to specifically test the efficacy of compounds in inhibiting the aggregation initiated by the N-terminal domain. The ability of a compound to inhibit the aggregation of this fragment would suggest a mechanism of action that involves targeting the early stages of amyloid self-assembly.

Furthermore, the development of small-molecule inhibitors of Aβ aggregation is a major focus of Alzheimer's disease drug discovery. thieme-connect.com The Aβ(1-23) fragment can be utilized in high-throughput screening campaigns to identify small molecules that bind to the N-terminal region and prevent its pathological conformational changes and subsequent aggregation. By focusing on this specific fragment, researchers can develop modulators with a more targeted mechanism of action, potentially leading to greater efficacy and fewer off-target effects. The insights gained from these in vitro studies can then guide the design of more potent and specific amyloid modulators for further preclinical development.

Table 2: In Vitro Applications of Aβ(1-23) in Amyloid Modulator Development

ApplicationDescriptionMethodologies
Template for Inhibitor Design The sequence of Aβ(1-23) is used to design peptide-based inhibitors that mimic parts of the N-terminal domain to block aggregation. nih.govnih.govRational drug design, peptide synthesis.
Screening of Small Molecules Aβ(1-23) is used as a target in high-throughput screening to identify small molecules that inhibit its aggregation. nih.govthieme-connect.comThioflavin-T (ThT) fluorescence assays, circular dichroism spectroscopy. researchgate.net
Mechanism of Action Studies Investigating how potential inhibitors interact with the Aβ(1-23) fragment to prevent its self-assembly.Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography.
Testing of Therapeutic Antibodies Evaluating the binding affinity and inhibitory effects of antibodies targeting the N-terminal region of Aβ.Enzyme-linked immunosorbent assay (ELISA), surface plasmon resonance (SPR).

Contributions to Understanding Fragment-Specific Assembly and Interaction Properties

The study of specific Aβ fragments, such as Aβ(1-23), is crucial for a detailed understanding of the complex process of amyloid fibril formation and the diverse interactions of Aβ. Different regions of the Aβ peptide can have distinct assembly properties, and the Aβ(1-23) fragment provides a window into the specific contribution of the N-terminal and central hydrophobic regions. acs.orgnih.gov

Biophysical characterization of Aβ fragments has revealed that their aggregation kinetics and the morphology of the resulting aggregates can differ significantly from the full-length peptide. nih.gov For instance, studies on truncated Aβ fragments, including those around the 1-23 region, have shown they can rapidly form stable oligomeric assemblies. biorxiv.org This suggests that the N-terminal portion of Aβ has an intrinsic high propensity for self-association, which is a critical factor in initiating the amyloid cascade.

Furthermore, the Aβ(1-23) fragment allows for the investigation of heterotypic interactions, where this fragment interacts with other Aβ fragments or other amyloidogenic proteins. nih.gov It has been proposed that distal Aβ segments can associate to form the core of amyloid fibrils, and studying fragments like Aβ(1-23) in combination with C-terminal fragments can provide insights into these complex assembly pathways. nih.gov Understanding these fragment-specific interactions is essential for a complete picture of amyloid pathology and for developing therapeutic strategies that can effectively target the diverse range of Aβ species present in the Alzheimer's brain. The interaction of Aβ with other proteins, such as α-synuclein, can also be modulated by specific domains, and the Aβ(1-23) fragment can be used to probe the role of the N-terminus in these cross-amyloid interactions. pnas.org

Table 3: Research Findings on Fragment-Specific Properties of Aβ(1-23)

PropertyResearch FindingsSignificance
Assembly Kinetics Truncated fragments including Aβ(1-23) can exhibit rapid aggregation and seeding capabilities. biorxiv.orgHighlights the high intrinsic aggregation propensity of the N-terminal region, suggesting it as a key initiator of amyloid formation.
Oligomer Stability Aβ(1-23) can form stable, low-molecular-weight oligomers. biorxiv.orgProvides a model system to study the structure and toxicity of these early-stage, and potentially highly pathogenic, Aβ assemblies.
Interaction with Other Fragments The N-terminal region can engage in heterotypic interactions with C-terminal fragments, influencing the overall fibril structure. nih.govElucidates the complex interplay between different domains of the Aβ peptide during the aggregation process.
Cross-Amyloid Interactions The N-terminal domain of Aβ can mediate interactions with other amyloidogenic proteins like α-synuclein. pnas.orgContributes to the understanding of the molecular links between different neurodegenerative diseases.
Biophysical Characteristics The biophysical properties, such as solubility and conformational preferences, of Aβ(1-23) can be distinctly characterized. nih.govAllows for a more precise correlation between the structure and pathological activity of specific Aβ domains.

Future Directions and Emerging Research Avenues

Integrated Experimental and Computational Approaches for Comprehensive Characterization

A holistic understanding of the structural dynamics of Amyloid Bri Protein (1-23) (ABri(1-23)) requires a synergistic approach that combines computational modeling with experimental validation. jyi.org This integration is crucial for characterizing the transient and heterogeneous conformations the peptide adopts during its aggregation pathway, from monomer to fibril. jyi.org

Computational methods, such as molecular dynamics (MD) simulations, offer atomistic-level insights into the conformational landscape of ABri(1-23). jyi.org These simulations can predict folding pathways, identify key residues involved in oligomerization, and model the interaction of the peptide with other molecules or biological membranes. jyi.orgnih.gov Advanced computational toolkits are now available for the high-throughput analysis of aggregate structures from imaging data, providing quantitative measurements of size, number, and other properties. nih.gov

These in silico predictions must be corroborated by experimental data. Techniques like ion-mobility mass spectrometry can provide information on the distribution of peptide conformations in solution. researchgate.net Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy (Cryo-EM) are powerful tools for elucidating the high-resolution structure of mature fibrils and intermediate oligomers. jyi.orgnih.gov Integrating computational predictions with experimental results allows for the refinement of structural models and provides a more complete picture of the dynamic aggregation process. jyi.org

Table 1: Integrated Methodologies for ABri(1-23) Characterization

ApproachTechniqueInformation ProvidedReference
Computational Molecular Dynamics (MD) SimulationsPredicts aggregation pathways, identifies key residue interactions, models structural dynamics. jyi.org
Aggregate Characterization Toolkit (ACT)Automated analysis of microscopy images for size and number of aggregates. nih.gov
Experimental Ion-Mobility Mass Spectrometry (IM-MS)Characterizes the distribution of peptide conformations and oligomeric states. researchgate.net
Solid-State NMR SpectroscopyProvides high-resolution structural information on amyloid fibrils. nih.govnih.gov
Cryo-Electron Microscopy (Cryo-EM)Reveals the detailed morphology and structure of different aggregate species. nih.gov

Exploring the Influence of Post-Translational Modifications on N-Terminal Fragment Behavior

Post-translational modifications (PTMs) can significantly alter the structure, function, and aggregation propensity of amyloid proteins. doaj.org Many PTMs occur in the flexible N-terminal regions of amyloid peptides and are thought to accelerate fibrillation. nih.gov For other amyloid peptides, such as Amyloid-beta (Aβ), PTMs like isoaspartate formation, phosphorylation, and N-terminal pyroglutamylation have been shown to have a pro-aggregation effect. mdpi.comnih.gov

Research has specifically identified pyroglutamate-modified ABri peptides in amyloid deposits, noting that these forms exhibit an increased propensity for aggregation and higher toxicity compared to their unmodified counterparts. science.gov This highlights the critical need to systematically investigate a broader range of PTMs on the ABri(1-23) fragment. Future research should focus on how specific modifications, such as phosphorylation, glycation, or isoaspartate formation, affect the peptide's conformational dynamics, aggregation kinetics, and interaction with cellular partners. mdpi.comnih.gov Understanding these influences is crucial, as PTMs may be responsible for initiating pathological cascades in sporadic forms of related neurodegenerative diseases. nih.gov

Table 2: Potential Post-Translational Modifications of ABri(1-23) and Their Investigated Effects in Amyloid Peptides

ModificationDescriptionObserved/Potential Effect on AggregationReference
Pyroglutamylation Cyclization of an N-terminal glutamate (B1630785) residue.Confirmed to increase aggregation propensity and toxicity of ABri peptides. science.gov
Isoaspartate Formation Isomerization of aspartic acid residues.Shown to enhance oligomer and fibril formation in Aβ. mdpi.com
Phosphorylation Addition of a phosphate (B84403) group, typically to serine, threonine, or tyrosine residues.Can alter fibril rigidity and modulate aggregation-prone states in Aβ. nih.govnih.gov
Glycation Non-enzymatic reaction with sugars.Can increase aggregation and the formation of stable oligomers in α-synuclein. mdpi.com

Development of Novel Spectroscopic Probes for Real-Time Monitoring of Aggregation Kinetics

Studying the kinetics of ABri(1-23) aggregation requires tools that can monitor the process in real-time. Traditional methods often rely on endpoint measurements, but the most toxic species are believed to be transient oligomeric intermediates. nih.gov The development of novel spectroscopic probes is essential for detecting these early-stage aggregates and characterizing the entire fibrillization pathway. nih.gov

Fluorescent probes that exhibit enhanced emission upon binding to amyloid aggregates are particularly valuable. nih.gov Thioflavin T (ThT) is a widely used benzothiazole (B30560) dye for this purpose, but newer probes offer improved sensitivity and dynamic range. nih.govnih.gov For instance, probes like ARCAM 1 have been used with fluorescence correlation spectroscopy (FCS) to detect and characterize small, soluble aggregates at much earlier time points than bulk fluorescence measurements allow. nih.govnih.gov Another promising area is the development of aggregation-induced emission (AIE) probes, which are essentially non-fluorescent in their free state but "light up" upon binding to and restricting their rotation within amyloid aggregates. mdpi.comfrontiersin.org These advanced probes could be adapted to create sensitive assays for real-time monitoring of ABri(1-23) fibrillization, enabling high-throughput screening of potential aggregation inhibitors. nih.govfrontiersin.org

Table 3: Spectroscopic Probes and Techniques for Real-Time Aggregation Monitoring

Probe/Technique ClassExample(s)Principle of DetectionReference
Fluorescent 'Turn-On' Probes Thioflavin T (ThT)Fluorescence intensity greatly increases upon binding to the cross-β structure of amyloid fibrils. nih.gov
Probe Enhancement FCS ARCAM 1A probe with enhanced fluorescence upon binding aggregates is used with Fluorescence Correlation Spectroscopy (FCS) to detect and size early oligomers. nih.govnih.govresearchgate.net
Aggregation-Induced Emission (AIE) Probes PTPA-QMProbes are non-emissive when free in solution but become highly fluorescent when their intramolecular rotation is restricted upon binding to aggregates. mdpi.com
Label-Free Biosensors Cantilever-based liposome (B1194612) biosensorsDetects changes in mechanical properties (e.g., cantilever deflection) as peptides interact with and aggregate on a model membrane surface. researchgate.netresearchmap.jp

Designing Advanced Mimetic Systems for Studying Complex Biological Interactions

The interaction between amyloid peptides and cellular membranes is considered a key mechanism of cytotoxicity. nih.gov However, biological membranes are exceedingly complex, making it difficult to study these interactions in detail. nih.gov Therefore, the design of advanced, simplified membrane-mimetic systems is a crucial future direction for investigating the biological activities of ABri(1-23). nih.gov

These model systems range in complexity and are chosen to facilitate specific biophysical studies. Common examples include micelles, bicelles, nanodiscs, and supported lipid bilayers. nih.gov Neutron Reflectometry experiments using customized biomimetic membranes have revealed that different aggregation states of Aβ interact with membranes in distinct ways; unstructured oligomers penetrate deeply, while structured oligomers remain embedded in the outer leaflet. nih.gov Such models, designed to mimic specific features like lipid rafts by incorporating phospholipids, cholesterol, and gangliosides (e.g., GM1), can be used to explore how ABri(1-23) binds to, inserts into, and potentially disrupts the membrane bilayer. nih.govcornell.edu These studies are vital for understanding how the peptide may induce membrane permeabilization and cellular toxicity. cornell.edu

Table 4: Advanced Mimetic Systems for Studying ABri(1-23) Interactions

Mimetic SystemDescriptionApplication in Amyloid ResearchReference
Micelles / Bicelles Small, spherical or discoidal aggregates of detergents or lipids.Used for high-resolution NMR studies of peptide structure upon membrane interaction. nih.gov
Liposomes / Vesicles Spherical lipid bilayers enclosing an aqueous core.Ideal for studying membrane permeabilization, binding affinity, and aggregation kinetics at the membrane surface. cornell.edu
Supported Lipid Bilayers (SLBs) A planar lipid bilayer deposited on a solid support.Allows for surface-sensitive techniques like AFM and neutron reflectivity to study peptide-induced membrane disruption. nih.gov
Nanodiscs A small patch of lipid bilayer encircled by a membrane scaffold protein.Provides a native-like membrane environment for studying single peptide molecules and their interactions in a soluble, stable format. nih.gov

Q & A

Q. What are the optimal storage and handling conditions for Amyloid Bri Protein (1-23) Trifluoroacetate to prevent aggregation?

Methodological Answer: To maintain stability, store lyophilized peptide aliquots at -20°C and avoid repeated freeze-thaw cycles. For solubilization:

  • Use DMSO as the primary solvent (stock concentration: 10 mM).
  • Heat the solution to 37°C with brief sonication to enhance solubility.
  • Prepare working dilutions in buffers (e.g., PBS or Tris-HCl) with ≤1% DMSO to minimize solvent-induced artifacts.
  • For long-term storage of stock solutions, aliquot and store at -80°C (stable for 6 months) or -20°C (stable for 1 month) .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis : Use reverse-phase HPLC with a C18 column (≥98% purity threshold). Validate with mass spectrometry (MS) to confirm molecular weight (2627.99 Da) and absence of truncations .
  • Structural Integrity : Employ circular dichroism (CD) spectroscopy to assess secondary structure (e.g., α-helix, β-sheet) in aqueous buffers at pH 7.4 .

Q. What solvent systems are compatible with this compound for in vitro assays?

Methodological Answer:

  • Primary Solvent : DMSO (10 mM stock).
  • Dilution Buffers : PBS, Tris-HCl, or HEPES with ≤1% DMSO.
  • Avoid : High concentrations of ionic detergents (e.g., SDS) or organic solvents (e.g., acetonitrile) that may disrupt native folding .

Advanced Research Questions

Q. How to design experiments to study the aggregation kinetics of this compound?

Methodological Answer:

  • Kinetic Assays : Monitor fibril formation using Thioflavin T (ThT) fluorescence (ex/em: 440/480 nm) under physiological conditions (pH 7.4, 37°C).
  • Time Points : Collect samples at intervals (0, 24, 48, 72 hrs) for TEM or atomic force microscopy (AFM) to visualize fibril morphology .
  • Control Variables : Include agitation (e.g., orbital shaking) to accelerate aggregation and compare with static conditions .

Q. How can researchers reconcile discrepancies in aggregation data between in vitro and cellular models?

Methodological Answer:

  • In Vitro vs. Cellular Context :
    • In vitro : Use purified peptide in controlled buffers to isolate aggregation mechanisms.
    • Cellular Models : Account for interactions with chaperones, pH gradients, and membrane lipids that modulate aggregation.
  • Validation : Combine super-resolution microscopy (e.g., STED) with biochemical fractionation to correlate extracellular fibrils with intracellular oligomers .

Q. What techniques are suitable for resolving site-specific dynamics in Amyloid Bri Protein (1-23) fibril formation?

Methodological Answer:

  • Unnatural Amino Acid Incorporation : Use genetic code expansion to introduce fluorescent or NMR-active probes (e.g., 19F-labeled residues) for real-time tracking of fibril assembly .
  • Molecular Dynamics (MD) Simulations : Apply all-atom MD simulations (e.g., GROMACS) to model β-sheet stacking and hydrophobic interactions driving fibril stability .

Q. How to analyze the impact of trifluoroacetate counterions on the peptide’s bioactivity and aggregation propensity?

Methodological Answer:

  • Counterion Removal : Dialyze against 0.1% acetic acid or HCl to replace trifluoroacetate.
  • Comparative Assays : Perform parallel aggregation kinetics (ThT fluorescence) and cytotoxicity assays (MTT assay) with trifluoroacetate vs. acetate/HCl forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.